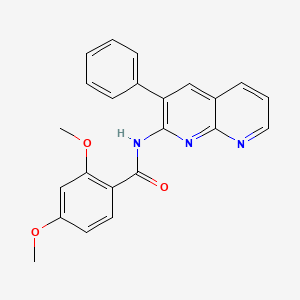
3-(Hydroxymethyl)pyridin-2(1H)-one
Übersicht
Beschreibung
3-(Hydroxymethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C6H7NO2 and its molecular weight is 125.127. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Vibrational and Electronic Structure Studies
- Vibrational and Conformational Analysis : A study by Arjunan et al. (2012) explored the vibrational, conformational, and electronic structure of 3-(Hydroxymethyl)pyridin-2(1H)-one (3HMP) using DFT and spectroscopic methods. This research provided insights into the molecular structure, thermodynamic properties, and electron density distribution, crucial for understanding the chemical reactivity of 3HMP (Arjunan et al., 2012).
Magnetic and Optical Properties
- Lanthanide Clusters with Dual Properties : Alexandropoulos et al. (2011) reported on lanthanide clusters that include this compound, exhibiting unique magnetic and optical properties. The Dy(III) cluster showed single-molecule magnetism, while the Eu(III) cluster displayed intense red photoluminescence, indicating potential applications in material science (Alexandropoulos et al., 2011).
Chelating Properties and Iron Overload Treatment
- Enhanced Iron Chelating Properties : Lachowicz et al. (2016) synthesized a derivative of this compound with enhanced iron chelating properties. This compound showed promising results in coordinating with Fe(3+) ions, suggesting its potential use in treating iron overload diseases. The study also evaluated its coordination ability with other metal ions like Al(3+), Cu(2+), and Zn(2+), highlighting its selectivity and potential biomedical applications (Lachowicz et al., 2016).
Synthesis and Structural Studies
- Synthesis of Derivatives : Hajbi et al. (2010) reported an efficient route to synthesize derivatives of this compound, providing insights into its chemical reactivity and potential for creating novel compounds for various applications (Hajbi et al., 2010).
Biomimetic Models and Hydrogenase Studies
- Biomimetic Models for Hydrogenase : Song et al. (2012) synthesized model complexes featuring this compound as a ligand, mimicking the active site of [Fe]hydrogenase. These models contribute to understanding the enzyme's function and designing catalysts for hydrogen production (Song et al., 2012).
X-Ray and Spectroscopic Analysis
- Structural Analysis via X-Ray Diffraction : Szafran et al. (2006) conducted a detailed study on a derivative of this compound using X-ray diffraction, FTIR, and NMR, contributing to the understanding of its structural and electronic properties (Szafran et al., 2006).
Conversion in Food Chemistry
- Formation in Foods and Model Systems : Hidalgo et al. (2020) explored the formation of this compound derivatives in honey and other foods, revealing pathways for the formation of such compounds under specific conditions, such as thermal heating in the presence of ammonia (Hidalgo et al., 2020).
Electronic and Electrochemical Properties
- Polarographic Studies : Attalla et al. (1985) examined the electrochemical properties of this compound, which is significant for understanding its behavior in various electrochemical applications (Attalla et al., 1985).
Wirkmechanismus
Target of Action
Similar compounds such as 1h-pyrrolo[2,3-b]pyridine derivatives have been reported to have potent activities againstFibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
Compounds with similar structures, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been shown to inhibit fgfrs . They bind to FGFRs, leading to the inhibition of the receptor’s kinase activity and subsequent downstream signaling .
Biochemical Pathways
Upon binding to FGFRs, these compounds inhibit the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
Similar compounds such as 1h-pyrrolo[2,3-b]pyridine derivatives have been shown to inhibit cell proliferation and induce apoptosis in cancer cells . They also significantly inhibit the migration and invasion of cancer cells .
Eigenschaften
IUPAC Name |
3-(hydroxymethyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-4-5-2-1-3-7-6(5)9/h1-3,8H,4H2,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAXUHZQROIJJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
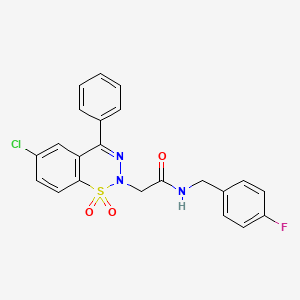
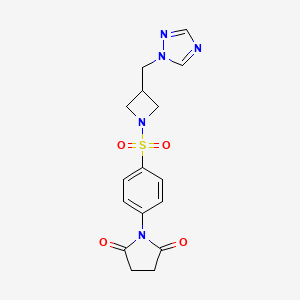
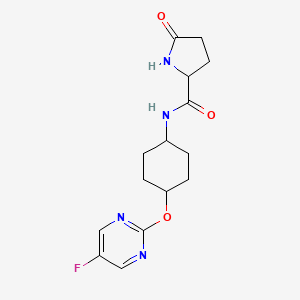
![2-[(2-Chloroacetyl)amino]-N-(4-chlorophenyl)propanamide](/img/structure/B3009162.png)
![8-[2-(4-Methoxyphenyl)acetyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3009163.png)

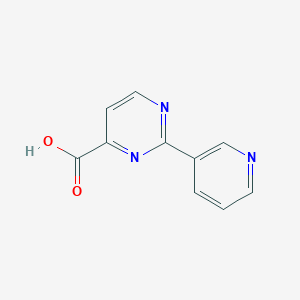

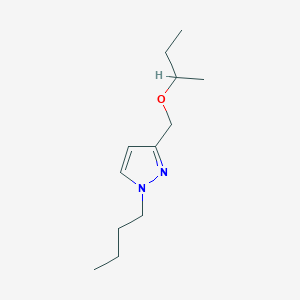
![ethyl 2-{2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B3009169.png)
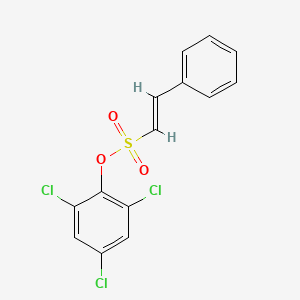
![N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B3009175.png)
![6-tert-butyl-2-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3009176.png)
